Urodilatin - 115966-23-9

Urodilatin

Catalog Number: EVT-1171297
CAS Number: 115966-23-9
Molecular Formula: C145H234N52O44S3
Molecular Weight: 3505.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Urodilatin (CDD/ANP-95-126) is a natriuretic peptide primarily synthesized in the kidney. [, ] It is a member of the atrial natriuretic peptide family, closely related to the circulating hormone atrial natriuretic peptide (ANP, CDD/ANP-99-126). [, , , , , ] Urodilatin differs from ANP by having four additional amino acids at its N-terminus. [] While ANP plays a significant role in cardiovascular regulation, urodilatin acts as a paracrine hormone within the kidney, primarily regulating sodium excretion. [, , , ] Urodilatin is found in high concentrations in the distal tubules and exerts its effects on the collecting duct, suppressing sodium reabsorption. [, ] It is excreted in urine, making it a potential non-invasive marker for renal function. [, , ]

Source and Classification

Ularitide is classified as a synthetic peptide and belongs to the family of natriuretic peptides. It is chemically synthesized to mimic the action of urodilatin, which is secreted in low concentrations naturally. The peptide consists of 32 amino acids and has a molecular formula of C145H234N52O44S3C_{145}H_{234}N_{52}O_{44}S_{3} .

Synthesis Analysis

The synthesis of ularitide can be accomplished through solid-phase peptide synthesis techniques, which allow for the efficient assembly of peptides in a stepwise manner on a solid support. This method addresses challenges associated with scalability and purity that are often encountered in peptide synthesis.

Technical Details

  1. Solid-Phase Synthesis:
    • The process begins with attaching the first amino acid to a resin.
    • Subsequent amino acids are added one at a time, with each coupling reaction monitored for efficiency.
    • Protecting groups are used to prevent unwanted reactions during synthesis.
    • After assembly, the peptide is cleaved from the resin and purified, typically using high-performance liquid chromatography.
  2. Parameters:
    • Reaction conditions such as temperature, pH, and reaction time are optimized to ensure high yield and purity.
    • Quality control measures are implemented to confirm the identity and integrity of the synthesized product.
Molecular Structure Analysis

Ularitide's molecular structure features a sequence that includes an N-terminal extension compared to its natural counterpart, urodilatin. This structural modification enhances its stability against enzymatic degradation, particularly by neutral endopeptidase.

Structural Data

  • Molecular Weight: Approximately 3505.93 g/mol.
  • Amino Acid Sequence: The specific sequence contributes to its binding affinity for natriuretic peptide receptors.
  • Conformation: The three-dimensional structure allows for effective interaction with target receptors, facilitating its pharmacological effects.
Chemical Reactions Analysis

Ularitide engages in several key chemical reactions upon administration:

  1. Binding to Receptors: Ularitide primarily binds to the natriuretic peptide receptor-A (NPR-A), initiating a cascade that leads to increased intracellular cyclic guanosine monophosphate levels.
  2. Signal Transduction: This binding activates guanylate cyclase, converting guanosine triphosphate to cyclic guanosine monophosphate, which mediates vasodilation and diuresis .
  3. Physiological Effects: The resultant increase in cyclic guanosine monophosphate leads to smooth muscle relaxation and inhibition of sodium reabsorption in renal tubules.
Mechanism of Action

The mechanism of action for ularitide involves several steps:

  1. Receptor Activation: Ularitide binds to NPR-A on target cells (e.g., vascular smooth muscle cells).
  2. Cyclic Guanosine Monophosphate Pathway: This binding activates guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate.
  3. Physiological Responses:
    • Vasodilation: Relaxation of vascular smooth muscle decreases systemic vascular resistance and lowers blood pressure.
    • Diuresis and Natriuresis: Enhanced renal excretion of water and sodium occurs through inhibition of sodium channels in renal tubules.

This mechanism positions ularitide as a promising candidate for managing acute decompensated heart failure by alleviating symptoms such as dyspnea while preserving renal function .

Physical and Chemical Properties Analysis

Ularitide exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a lyophilized powder.
  • Solubility: Soluble in aqueous solutions, which facilitates intravenous administration.
  • Stability: Enhanced stability due to its synthetic nature compared to natural peptides, allowing for longer shelf life and ease of handling.

These properties are critical for ensuring effective delivery and therapeutic efficacy in clinical settings.

Applications

Ularitide is currently being evaluated primarily for its potential applications in treating acute decompensated heart failure:

  1. Clinical Trials: Ularitide has undergone various phases of clinical trials assessing its safety and efficacy compared to placebo treatments .
  2. Therapeutic Use: Its ability to induce diuresis, natriuresis, and vasodilation makes it a valuable option for managing fluid overload in heart failure patients.
  3. Future Research Directions: Ongoing studies aim to further elucidate its long-term effects on morbidity and mortality rates among heart failure patients .
Biochemical and Physiological Foundations of Ularitide

Structural Characterization of Ularitide as a Synthetic Natriuretic Peptide

Ularitide is a synthetic, 32-amino acid polypeptide with the chemical formula C₁₄₅H₂₃₄N₅₂O₄₄S₃ and a molecular weight of 3505.93 Da [1] [6]. Its primary sequence is Thr-Ala-Pro-Arg-Ser-Leu-Arg-Arg-Ser-Ser-Cys-Phe-Gly-Gly-Arg-Met-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr, stabilized by a disulfide bridge between cysteine residues at positions 11 and 27 [1] [6] [7]. This structure is identical to endogenous urodilatin but features a four-amino-acid N-terminal extension (Thr-Ala-Pro-Arg) compared to the 28-amino-acid atrial natriuretic peptide (Atrial Natriuretic Peptide) [3] [7]. The extended N-terminus confers enzymatic resistance to neutral endopeptidase degradation, a key limitation of natural Atrial Natriuretic Peptide [3] [7]. Ularitide shares the conserved 17-residue disulfide ring characteristic of natriuretic peptides, essential for receptor binding and biological activity [7] [8].

Table 1: Structural Comparison of Ularitide with Other Natriuretic Peptides

PeptideAmino Acid LengthN-Terminal ExtensionPrimary Site of Production
Ularitide (synthetic)32Thr-Ala-Pro-ArgN/A (synthetic analog)
Urodilatin (endogenous)32Thr-Ala-Pro-ArgRenal distal tubule
Atrial Natriuretic Peptide28NoneCardiac atria
B-Type Natriuretic Peptide32 (variable)VariableCardiac ventricles
C-Type Natriuretic Peptide22/53NoneVascular endothelium, brain

Data compiled from [1] [2] [3]

Endogenous Urodilatin: Biosynthesis and Renal Paracrine Functions

Endogenous urodilatin is produced exclusively in the distal tubular cells of the human nephron via tissue-specific post-translational processing of the Atrial Natriuretic Peptide prohormone (pro-Atrial Natriuretic Peptide) [3] [7]. Unlike systemic Atrial Natriuretic Peptide, which is cleaved by the cardiac serine protease corin into its 28-amino-acid form, renal pro-Atrial Natriuretic Peptide undergoes alternative proteolytic cleavage between amino acids 94 and 95. This yields urodilatin (pro-Atrial Natriuretic Peptide₉₅–₁₂₆), which incorporates four additional N-terminal residues from the kaliuretic peptide sequence [3] [7]. Immunohistochemical studies confirm urodilatin is localized to distal tubule cells and secreted luminally into the tubular filtrate rather than the systemic circulation [3] [7].

Urodilatin functions as a paracrine regulator of sodium and water homeostasis by binding to natriuretic peptide receptor-A receptors in the inner medullary collecting duct [3] [7]. Physiological studies demonstrate its pivotal role in mediating natriuretic responses:

  • Sodium Excretion: Urinary urodilatin excretion correlates directly with sodium excretion in healthy humans during saline infusion, head-out water immersion, and postural changes [3] [7].
  • Circadian Rhythm: Urodilatin secretion follows the circadian pattern of sodium excretion, peaking during daytime hours [3].
  • Pathophysiological Regulation: In heart failure (New York Heart Association classes III–IV), urinary urodilatin increases but fails to induce natriuresis due to natriuretic peptide receptor-A downregulation [3].

The peptide’s luminal secretion ensures high local concentrations in the nephron while minimizing systemic exposure, explaining its low plasma concentrations (<15 pg/mL) even in disease states [3] [7].

Natriuretic Peptide Receptor (Natriuretic Peptide Receptor-A/Natriuretic Peptide Receptor-B) Signaling Mechanisms

Ularitide exerts its effects primarily through binding and activation of natriuretic peptide receptor-A, a transmembrane guanylyl cyclase receptor [1] [3] [8]. Natriuretic peptide receptor-A is highly expressed in the kidneys, vascular smooth muscle, heart, and adrenal glands. Upon ularitide binding, the receptor’s intracellular guanylyl cyclase domain catalyzes the conversion of guanosine triphosphate to cyclic guanosine monophosphate [3] [8]. Cyclic guanosine monophosphate serves as the primary second messenger mediating ularitide’s effects through three principal mechanisms:

  • Renal Sodium Handling: Cyclic guanosine monophosphate-dependent protein kinase phosphorylates and inhibits the amiloride-sensitive epithelial sodium channel in collecting duct cells, reducing sodium reabsorption [1] [7] [8].
  • Vasodilation: Cyclic guanosine monophosphate activates cyclic guanosine monophosphate-dependent protein kinase in vascular smooth muscle, leading to decreased intracellular calcium via:
  • Phosphorylation of potassium channels (hyperpolarization)
  • Inhibition of inositol triphosphate generation
  • Downregulation of protein kinase C activity [8].
  • Neurohormonal Modulation: Cyclic guanosine monophosphate inhibits renin release from juxtaglomerular cells and aldosterone synthesis in adrenal glomerulosa [3] [7].

Table 2: Molecular and Physiological Effects of Ularitide-Mediated Natriuretic Peptide Receptor-A Signaling

Target TissuePrimary Signaling EventDownstream EffectsFunctional Outcome
Renal collecting ductCyclic guanosine monophosphate ↑ → cyclic guanosine monophosphate-dependent protein kinase ↑Epithelial sodium channel inhibitionNatriuresis, diuresis
Vascular smooth muscleCyclic guanosine monophosphate ↑ → intracellular Ca²⁺ ↓Myosin light chain dephosphorylationVasodilation (reduced SVR)
Adrenal glandsCyclic guanosine monophosphate ↑ → aldosterone synthase ↓Aldosterone synthesis inhibitionReduced sodium retention
EndotheliumCyclic guanosine monophosphate ↑ → phosphodiesterase activationCyclic adenosine monophosphate hydrolysisAntagonism of vasoconstrictors

Data derived from [1] [3] [7]

Ularitide also exhibits affinity for natriuretic peptide receptor-B, though with lower potency than its cognate ligand C-type natriuretic peptide [4]. Natriuretic peptide receptor-B activation similarly generates cyclic guanosine monophosphate but is more critical for long-bone growth and endothelial function [2] [4]. The peptide’s resistance to degradation by neutral endopeptidase (abundant in proximal tubule brush borders) enables it to reach distal nephron sites effectively, enhancing its renal effects compared to Atrial Natriuretic Peptide [3] [7]. Preclinical studies confirm ularitide increases urinary cyclic guanosine monophosphate excretion more robustly than Atrial Natriuretic Peptide, correlating with superior natriuretic responses in heart failure models [3] [7].

Properties

CAS Number

115966-23-9

Product Name

Ularitide

IUPAC Name

2-[[2-[[2-[[2-[[4-amino-2-[[52-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-3-hydroxybutanoyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-butan-2-yl-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C145H234N52O44S3

Molecular Weight

3505.9 g/mol

InChI

InChI=1S/C145H234N52O44S3/c1-11-72(6)112-137(238)171-60-106(208)172-73(7)113(214)177-86(40-41-103(146)205)122(223)190-95(63-198)116(217)170-61-108(210)175-88(51-70(2)3)114(215)169-62-109(211)176-100(133(234)187-92(56-104(147)206)127(228)193-97(65-200)130(231)186-91(54-77-27-16-13-17-28-77)126(227)180-82(31-20-45-163-142(153)154)119(220)189-94(139(240)241)55-78-36-38-79(204)39-37-78)68-243-244-69-101(134(235)185-90(53-76-25-14-12-15-26-76)115(216)168-58-105(207)167-59-107(209)174-80(29-18-43-161-140(149)150)117(218)182-87(42-50-242-10)123(224)188-93(57-110(212)213)128(229)181-85(124(225)196-112)34-23-48-166-145(159)160)195-132(233)99(67-202)194-131(232)98(66-201)192-120(221)83(32-21-46-164-143(155)156)178-118(219)81(30-19-44-162-141(151)152)179-125(226)89(52-71(4)5)184-129(230)96(64-199)191-121(222)84(33-22-47-165-144(157)158)183-135(236)102-35-24-49-197(102)138(239)74(8)173-136(237)111(148)75(9)203/h12-17,25-28,36-39,70-75,80-102,111-112,198-204H,11,18-24,29-35,40-69,148H2,1-10H3,(H2,146,205)(H2,147,206)(H,167,207)(H,168,216)(H,169,215)(H,170,217)(H,171,238)(H,172,208)(H,173,237)(H,174,209)(H,175,210)(H,176,211)(H,177,214)(H,178,219)(H,179,226)(H,180,227)(H,181,229)(H,182,218)(H,183,236)(H,184,230)(H,185,235)(H,186,231)(H,187,234)(H,188,224)(H,189,220)(H,190,223)(H,191,222)(H,192,221)(H,193,228)(H,194,232)(H,195,233)(H,196,225)(H,212,213)(H,240,241)(H4,149,150,161)(H4,151,152,162)(H4,153,154,163)(H4,155,156,164)(H4,157,158,165)(H4,159,160,166)

InChI Key

IUCCYQIEZNQWRS-UHFFFAOYSA-N

SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C(C)O)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C

Synonyms

ANF (95-126)
ANP (95-126)
atrial natriuretic factor prohormone (95-126)
atrial natriuretic peptide (95-126)
atriopeptin (95-126)
Ularitide
urodilatin

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C(C)O)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.